![molecular formula C14H9N3O3S B12541780 2-[(E)-(6-nitro-1,3-benzothiazol-2-yl)iminomethyl]phenol](/img/structure/B12541780.png)
2-[(E)-(6-nitro-1,3-benzothiazol-2-yl)iminomethyl]phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(E)-(6-nitro-1,3-benzothiazol-2-yl)iminomethyl]phenol is a Schiff base compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound is characterized by the presence of a benzothiazole ring, a nitro group, and an iminomethylphenol moiety, which contribute to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(E)-(6-nitro-1,3-benzothiazol-2-yl)iminomethyl]phenol typically involves the condensation reaction between 6-nitro-1,3-benzothiazol-2-amine and salicylaldehyde. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to facilitate the formation of the imine bond, resulting in the desired Schiff base compound .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to ensure high yield and purity. Additionally, purification techniques like recrystallization or column chromatography may be employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
2-[(E)-(6-nitro-1,3-benzothiazol-2-yl)iminomethyl]phenol can undergo various chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to form quinone derivatives.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The imine bond can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines or thiols can react with the imine bond under mild conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amino-substituted benzothiazole derivatives.
Substitution: Various substituted imine derivatives depending on the nucleophile used.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 2-[(E)-(6-nitro-1,3-benzothiazol-2-yl)iminomethyl]phenol is primarily attributed to its ability to form stable complexes with metal ions. These metal complexes can interact with biological molecules, leading to various biochemical effects. The compound’s antimicrobial activity is believed to result from its interaction with microbial cell membranes, disrupting their integrity and function .
Comparison with Similar Compounds
Similar Compounds
- 2-[(E)-(4-methoxy-2-nitrophenyl)iminomethyl]phenol
- 2-[(E)-(2-hydroxyphenyl)iminomethyl]phenol
- 2-[(E)-(4-hydroxybutylamino)benzimidazol-1-yl]iminomethylphenol
Uniqueness
2-[(E)-(6-nitro-1,3-benzothiazol-2-yl)iminomethyl]phenol stands out due to the presence of the nitro group and benzothiazole ring, which confer unique electronic and steric properties. These features enhance its reactivity and potential for forming stable metal complexes, making it a valuable compound in various applications.
Properties
Molecular Formula |
C14H9N3O3S |
|---|---|
Molecular Weight |
299.31 g/mol |
IUPAC Name |
2-[(E)-(6-nitro-1,3-benzothiazol-2-yl)iminomethyl]phenol |
InChI |
InChI=1S/C14H9N3O3S/c18-12-4-2-1-3-9(12)8-15-14-16-11-6-5-10(17(19)20)7-13(11)21-14/h1-8,18H/b15-8+ |
InChI Key |
MXGCFKAPARWXTF-OVCLIPMQSA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=N/C2=NC3=C(S2)C=C(C=C3)[N+](=O)[O-])O |
Canonical SMILES |
C1=CC=C(C(=C1)C=NC2=NC3=C(S2)C=C(C=C3)[N+](=O)[O-])O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-{[Methyl(octadecyl)amino]methyl}benzaldehyde](/img/structure/B12541701.png)
![N-(3-{[2-(4-Amino-3-methylphenyl)ethyl]amino}butyl)urea](/img/structure/B12541704.png)
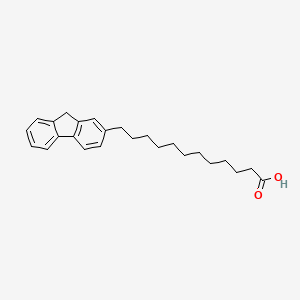
![2-[(Pyridin-2-yl)methyl]propane-1,3-diamine](/img/structure/B12541709.png)

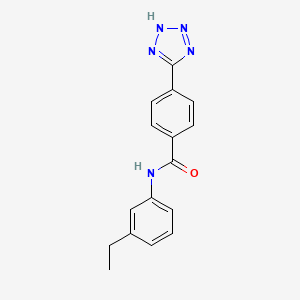
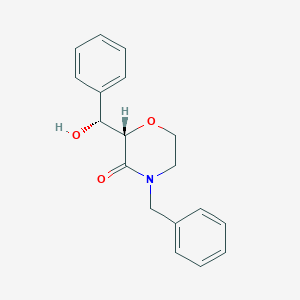
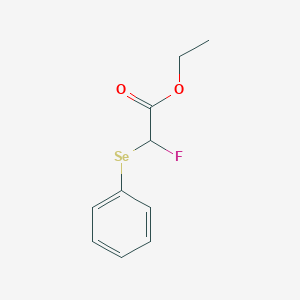
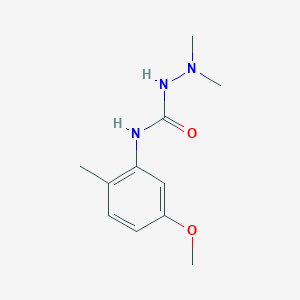
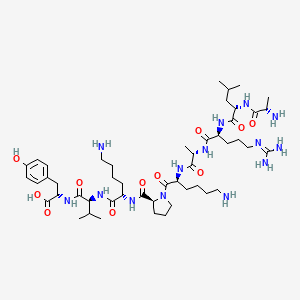
![4-Methyl-3-[(naphthalen-1-yl)methyl]-1,3-thiazol-2(3H)-imine](/img/structure/B12541751.png)

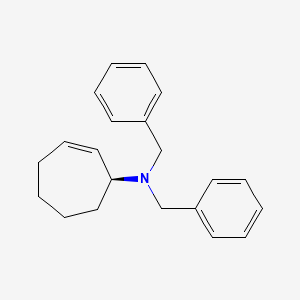
![1H-Imidazole, 4-[[4-[(4-methoxyphenyl)thio]phenyl]methyl]-](/img/structure/B12541776.png)
